molecular formula C6H5N3O B7725329 4-Hydroxybenzotriazole CAS No. 2387180-06-3

4-Hydroxybenzotriazole

Cat. No.: B7725329
CAS No.: 2387180-06-3
M. Wt: 135.12 g/mol
InChI Key: JMTMSDXUXJISAY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Hydroxybenzotriazole (HOBt) is an organic compound that is a derivative of benzotriazole . It is primarily used in peptide synthesis, where it acts on the amino group of protected amino acids . The primary targets of HOBt are these amino acids, and its role is to suppress the racemization of single-enantiomer chiral molecules and improve the efficiency of peptide synthesis .

Mode of Action

HOBt operates by producing activated esters, which are used in peptide synthesis . The process involves the condensation of the amino group of protected amino acids with the activated ester . These esters are insoluble and react with amines at ambient temperature to give amides . HOBt is also used for the synthesis of amides from carboxylic acids aside from amino acids .

Biochemical Pathways

The biochemical pathways affected by HOBt primarily involve peptide synthesis . By producing activated esters, HOBt facilitates the formation of amide bonds, which are crucial in the creation of peptides . The downstream effects include the successful synthesis of peptides, which play vital roles in various biological functions.

Pharmacokinetics

It’s known that this compound and 5-hydroxybenzotriazole have been detected in incubations of benzotriazole with the 10000 × g supernatant from rat liver homogenate

Result of Action

The primary result of HOBt’s action is the improved efficiency of peptide synthesis . By acting as a suppressor of racemization and a facilitator of amide bond formation, HOBt contributes to the successful creation of peptides . These peptides can then go on to perform various functions within biological systems.

Action Environment

The action of HOBt can be influenced by environmental factors. For instance, in aquatic environments, benzotriazoles, including HOBt, have been found to undergo photochemical reactions . The photochemical half-lives of benzotriazoles in these environments support their persistence, suggesting that environmental factors such as light exposure can influence the action and stability of HOBt .

Chemical Reactions Analysis

4-Hydroxybenzotriazole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include DCC, DMF, and various amines . The major products formed from these reactions are often amides and other derivatives useful in peptide synthesis .

Properties

IUPAC Name

2H-benzotriazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-3-1-2-4-6(5)8-9-7-4/h1-3,10H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTMSDXUXJISAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374722, DTXSID401020651
Record name 4-Hydroxy-1H-benzotriazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-4H-benzotriazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26725-51-9, 2387180-06-3
Record name 4-Hydroxybenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26725-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-4H-benzotriazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-1H-benzotriazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxybenzotriazole
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4-Hydroxybenzotriazole
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4-Hydroxybenzotriazole
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Reactant of Route 6
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